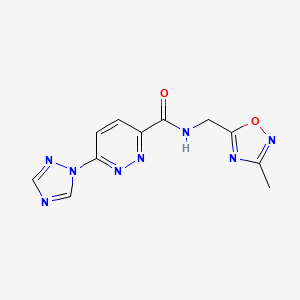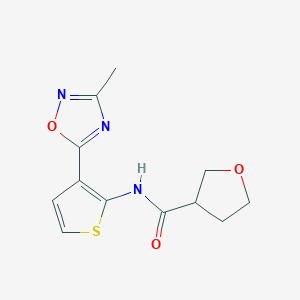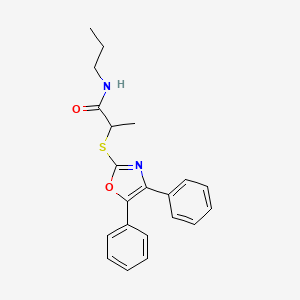
3-Chloro-2,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,4-difluorobenzamide is a chemical compound with the molecular formula C7H4ClF2NO and a molecular weight of 191.56 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4ClF2NO/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H2,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 191.56 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Application in Pesticide Development
3-Chloro-2,4-difluorobenzamide is a key intermediate in the synthesis of various benzoylurea insecticides, such as Teflubenzuron and Novaluron. These insecticides are known for their high yield, good quality, and minimal environmental contamination during production. For instance, Teflubenzuron is synthesized through a series of reactions starting from 2,4-difluoronitrobenzene, culminating in the acylation of 2,6-difluorobenzamide to produce 2,6-difluorobenzoyl isocyanate, which reacts with 3,5-dichloro-2,4-difluoroaniline. This process achieves an overall yield of 75.3%, highlighting the efficient use of this compound in pesticide synthesis (Feng Shi-long, 2006; Lu Yang, 2006).
Importance in Antibacterial Research
Research on 2,6-difluorobenzamides, closely related to this compound, has explored their potential as antibacterial drugs. These compounds have shown capability in interfering with the bacterial cell division cycle by inhibiting the protein FtsZ, a crucial player in bacterial reproduction. A novel family of these compounds demonstrated significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, proposing a pathway for developing new antibacterial agents (V. Straniero et al., 2023).
Contribution to Material Science
The structural, thermal, and mechanical properties of polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide were explored, revealing the significance of short, linear C-H⋅⋅⋅F intermolecular interactions. This research demonstrates the compound's relevance in material science, where the ability to regulate the formation of polymorphs can impact the development of materials with specific mechanical properties (P. Mondal et al., 2017).
Enabling Green Chemistry
A study on the kinetics of 2,6-difluorobenzonitrile hydrolysis, a precursor to 2,6-difluorobenzamide, supports the advancement of green chemistry by exploring a non-catalytic hydrolysis method in high-temperature liquid water. This process offers a more environmentally friendly approach to producing 2,6-difluorobenzamide, reducing waste water pollution and potentially lowering the environmental impact of chemical synthesis (Ren Haoming, 2011).
Safety and Hazards
The safety information available indicates that 3-Chloro-2,4-difluorobenzamide may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
3-chloro-2,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFGVBOHFVXPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2609681.png)
![4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2609682.png)
![(1-(2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2609685.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2609687.png)

![N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2609689.png)



![(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2609695.png)
![5-Methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2609696.png)
![3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2609700.png)
